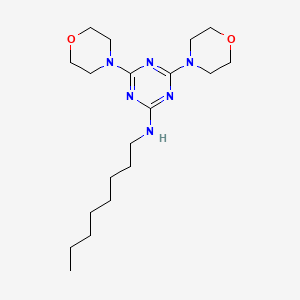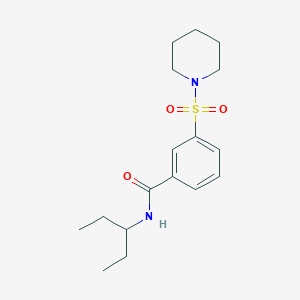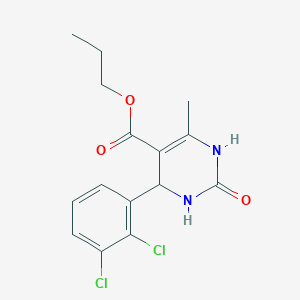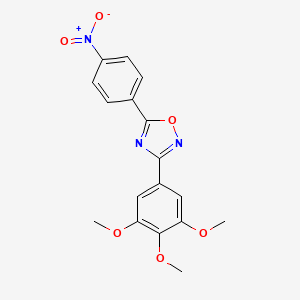![molecular formula C10H12BrClO2 B4965901 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene, also known as BCEE, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BCEE is a member of the family of halogenated benzene derivatives, which have been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene is not fully understood. However, it is believed to interact with metal ions and enzymes in a manner that disrupts their normal function. This compound has been shown to bind to copper ions, leading to the formation of a fluorescent complex. It has also been suggested that this compound may inhibit acetylcholinesterase by binding to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of this compound on living organisms are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene in lab experiments is its ability to selectively bind to metal ions and enzymes, making it a useful tool for studying their function. Additionally, this compound's fluorescent properties make it a useful probe for detecting metal ions in complex biological systems. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene. One potential area of study is the development of this compound-based fluorescent probes for the detection of metal ions in living organisms. Another area of research is the investigation of this compound's potential as an inhibitor of acetylcholinesterase, which may have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound on living organisms.
Métodos De Síntesis
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene can be synthesized by reacting 1,3-dichlorobenzene with potassium carbonate in dimethylformamide, followed by the addition of 2-bromoethanol and sodium hydride. The resulting product is then reacted with potassium tert-butoxide in tert-butanol to obtain this compound.
Aplicaciones Científicas De Investigación
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to possess antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c11-4-5-13-6-7-14-10-3-1-2-9(12)8-10/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESPNVMMFMERES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)

![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)


![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)

![3-ethyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4965889.png)
![10-(4-tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B4965893.png)
![3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol](/img/structure/B4965906.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B4965914.png)
